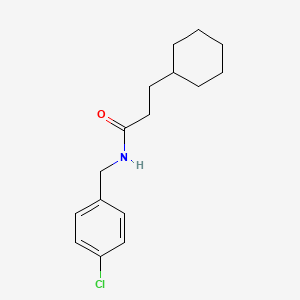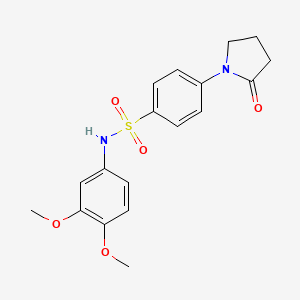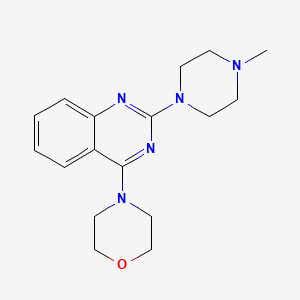![molecular formula C14H20ClNO B5871908 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine, commonly known as CMEP, is a compound that has gained significant interest in scientific research due to its potential pharmacological properties. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
Mécanisme D'action
CMEP acts as a selective antagonist of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine, which is a G protein-coupled receptor that is widely expressed in the central nervous system (CNS). 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine activation has been linked to various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases. CMEP's selective antagonism of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine can modulate the glutamatergic neurotransmission in the CNS, leading to potential therapeutic effects in these disorders.
Biochemical and Physiological Effects:
CMEP's biochemical and physiological effects have been extensively studied in various animal models. CMEP has been shown to reduce anxiety-like behavior in mice, suggesting its potential anxiolytic effects. CMEP has also been shown to reduce cocaine self-administration in rats, indicating its potential anti-addictive effects. Additionally, CMEP has been shown to have potential neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CMEP has several advantages and limitations for lab experiments. One of the major advantages is its selective antagonism of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine, which allows for the study of the role of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine in various physiological and pathological processes. Another advantage is its potential therapeutic effects in various neurological disorders, which can lead to the development of novel drugs. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of CMEP. One potential direction is the development of novel drugs based on CMEP's selective antagonism of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine for the treatment of various neurological disorders. Another direction is the study of the role of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine in various physiological and pathological processes using CMEP as a tool compound. Additionally, the development of novel synthesis methods for CMEP can increase its yield and purity, leading to potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of CMEP involves the reaction of 2-chloro-6-methylphenol with 2-(2-chloroethoxy)ethylamine in the presence of sodium hydride and potassium iodide. The resulting intermediate is then treated with piperidine to obtain CMEP. The yield of the synthesis process is around 50%, and the purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
CMEP has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and drug discovery. CMEP's selective antagonism of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine has been shown to have potential therapeutic effects in several neurological disorders, such as anxiety, depression, addiction, and neurodegenerative diseases. CMEP has also been used as a tool compound to study the role of 1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-6-5-7-13(15)14(12)17-11-10-16-8-3-2-4-9-16/h5-7H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANIHRWKDXHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)


![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)



![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
